6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivatives: The initial step involves the synthesis of biphenyl derivatives through Suzuki coupling reactions.
Quinoline Formation: The biphenyl derivatives are then subjected to cyclization reactions to form the quinoline backbone.
Phenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate into DNA, potentially inhibiting replication and transcription processes. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): Another complex quinoline derivative with similar structural features.
N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): A compound with a similar phenylene linkage but different functional groups.
Uniqueness
6,6’-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline] is unique due to its specific arrangement of biphenyl and quinoline units, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable in applications such as OLEDs and biological imaging, where specific molecular interactions are crucial.
Eigenschaften
CAS-Nummer |
63478-43-3 |
---|---|
Molekularformel |
C60H36N2 |
Molekulargewicht |
784.9 g/mol |
IUPAC-Name |
2-biphenylen-2-yl-6-[2-(2-biphenylen-2-yl-4-phenylquinolin-6-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C60H36N2/c1-3-13-37(14-4-1)51-35-59(41-23-27-49-45-19-9-11-21-47(45)53(49)33-41)61-57-29-25-39(31-55(51)57)43-17-7-8-18-44(43)40-26-30-58-56(32-40)52(38-15-5-2-6-16-38)36-60(62-58)42-24-28-50-46-20-10-12-22-48(46)54(50)34-42/h1-36H |
InChI-Schlüssel |
LMBUDXDEAFNKPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)C4=CC=CC=C4C5=CC6=C(C=C5)N=C(C=C6C7=CC=CC=C7)C8=CC9=C1C=CC=CC1=C9C=C8)C1=CC2=C3C=CC=CC3=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.